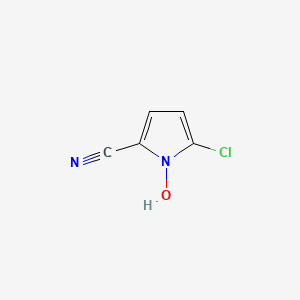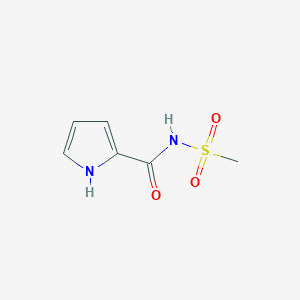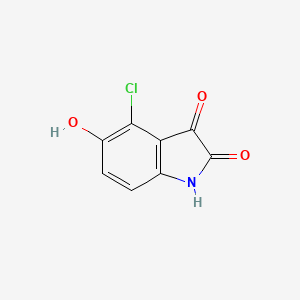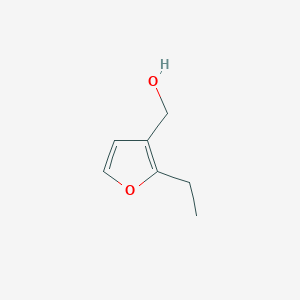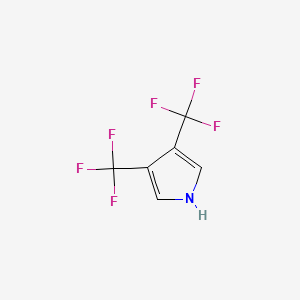
3,4-bis(trifluoromethyl)-1H-pyrrole
Descripción general
Descripción
The compound “3,4-bis(trifluoromethyl)-1H-pyrrole” is likely a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The trifluoromethyl groups attached to the 3rd and 4th positions of the pyrrole ring could potentially alter the chemical properties of the original pyrrole .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrole ring with two trifluoromethyl groups attached. The presence of these groups could potentially influence the electronic properties of the pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be influenced by the trifluoromethyl groups and the nitrogen in the pyrrole ring. Trifluoromethyl groups are known to be quite electronegative, which could make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the trifluoromethyl groups and the pyrrole ring. For example, the compound might exhibit strong electronegativity due to the trifluoromethyl groups .Aplicaciones Científicas De Investigación
Synthesis and Reactivity:
- 3,4-Bis(trimethylsilyl)-1H-pyrrole, a related compound, has been used as a key precursor in generating highly strained and reactive cyclic cumulenes. These cumulenes have shown the potential for trapping reactions with various compounds, leading to the formation of cycloadducts (Liu et al., 1999). This demonstrates the compound's role in complex organic synthesis.
Building Block for Chemical Synthesis:
- It serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles. This is achieved through stepwise regiospecific halogenation and cross-coupling reactions, highlighting its utility in creating diverse substitution patterns in pyrrole derivatives (Chan et al., 1997).
Coordination Chemistry and Complex Formation:
- Mononuclear complexes of 3,4-bis(trifluoromethyl)pyrrolyl with Rh(I) and Ni(II) have been synthesized and characterized, indicating its role in forming stable metal-ligand complexes. These complexes have been structurally characterized, suggesting potential applications in coordination chemistry (Rivers & Jones, 2014).
Material Science and Polymer Research:
- In material science, derivatives of 3,4-bis(trifluoromethyl)pyrrole have been utilized in the synthesis of multielectrochromic copolymers. These polymers exhibit various colors at different oxidation states and demonstrate significant electrochemical stability, suggesting applications in electronic and optical devices (Tutuncu et al., 2019).
Photophysical Properties:
- Expanded porphyrins containing meso-3,5-bis(trifluoromethyl)phenyl-substituted units have been synthesized and characterized for their optical, electrochemical, and photophysical properties. This research indicates potential applications in fields such as photovoltaics and photonics, where specific light absorption and emission properties are crucial (Kang et al., 2008).
Catalysis in Polymerization:
- NNN-Tridentate pyrrolyl rare-earth metal complexes have been investigated for their catalytic properties in the specific selective living polymerization of isoprene. This research could have implications for the synthesis of new polymeric materials with controlled properties (Wang et al., 2012).
Anion Receptors:
- Derivatives of 3,4-bis(trifluoromethyl)-1H-pyrrole have been used in the synthesis of neutral anion receptors with augmented affinities and enhanced selectivities. These receptors exhibit increased affinity for anions like fluoride and di
Mecanismo De Acción
Direcciones Futuras
The study of “3,4-bis(trifluoromethyl)-1H-pyrrole” and similar compounds could potentially yield interesting insights into the influence of trifluoromethyl groups on the properties of pyrrole derivatives. This could have implications in various fields, including medicinal chemistry and materials science .
Propiedades
IUPAC Name |
3,4-bis(trifluoromethyl)-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h1-2,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXIJEVOUWNEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80320874 | |
| Record name | 3,4-bis(trifluoromethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82912-41-2 | |
| Record name | NSC365784 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-bis(trifluoromethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


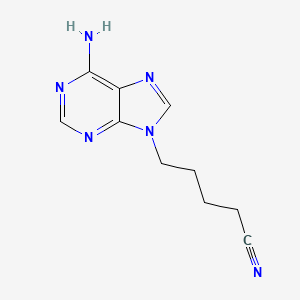




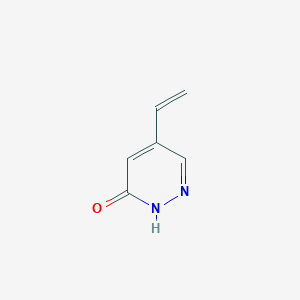
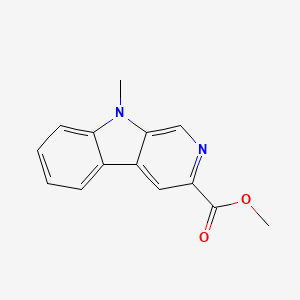
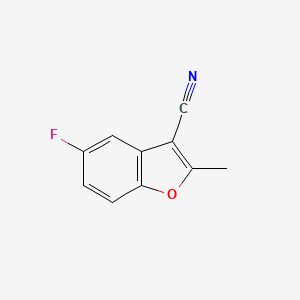
![Acridine, 9-[(4-chlorobutyl)thio]-](/img/structure/B3358877.png)
